N-ethyl-1-methyl-2,4-dioxo-3-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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Description
N-ethyl-1-methyl-2,4-dioxo-3-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
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Scientific Research Applications
Arylsulfonamide Derivatives and Uroselective Activity
A study on arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines has explored their potential as α1-adrenoceptor antagonists with uroselective profiles. The compounds showed high-to-moderate affinity for α1-adrenoceptors and displayed antagonist behavior at α1A and α1B subtypes, suggesting a possible application in treating conditions like benign prostatic hyperplasia without significantly affecting blood pressure (Rak et al., 2016).
Sulfonamide Hybrids as Pharmacological Agents
Sulfonamides constitute a significant class of drugs, with numerous pharmacological agents exhibiting a variety of biological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor effects. The review highlights recent advances in sulfonamide hybrids, underlining their vast potential in drug development (Ghomashi et al., 2022).
Antibacterial Agents
The development of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has been a focus of recent research. These efforts aim to combat bacterial resistance by synthesizing novel compounds with effective antibacterial properties (Azab et al., 2013).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-14-4-6-15(7-5-14)23-27-24(34-28-23)16-8-9-22(31)29(12-16)13-21(30)26-18-10-17(25)19(32-2)11-20(18)33-3/h4-12H,13H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMAKCRGNIXHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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